2-(Hydroxymethyl)benzofuran-7-ol

Thromboxane A2 Receptor Prostacyclin Receptor Antithrombotic

2-(Hydroxymethyl)benzofuran-7-ol (CAS 258872-65-0) is a benzofuran derivative characterized by a hydroxymethyl group at the C-2 position and a phenolic hydroxyl group at the C-7 position on the benzofuran core. This specific substitution pattern provides a dual-functional handle for downstream derivatization, distinguishing it from mono-substituted benzofuran analogs.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B11916318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)benzofuran-7-ol
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC(=C2)CO
InChIInChI=1S/C9H8O3/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,10-11H,5H2
InChIKeyZPGYWXUBRLIKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)benzofuran-7-ol Procurement: A Bifunctional Benzofuran Scaffold for Derivative Synthesis


2-(Hydroxymethyl)benzofuran-7-ol (CAS 258872-65-0) is a benzofuran derivative characterized by a hydroxymethyl group at the C-2 position and a phenolic hydroxyl group at the C-7 position on the benzofuran core. This specific substitution pattern provides a dual-functional handle for downstream derivatization, distinguishing it from mono-substituted benzofuran analogs. The compound has been identified as a key structural intermediate in the development of potent dual-acting thromboxane A2 receptor antagonists and prostacyclin receptor agonists [1]. Its physicochemical properties, including a molecular weight of 164.16 g/mol, a calculated LogP of approximately 1.63, and a topological polar surface area of 53.6 Ų, position it as a moderately polar, low-molecular-weight building block for medicinal chemistry applications .

Why Generic Substitution Fails for 2-(Hydroxymethyl)benzofuran-7-ol: Evidence for Scaffold-Specific Performance


Simple benzofuran analogs cannot be interchanged with 2-(Hydroxymethyl)benzofuran-7-ol due to the unique reactivity and target engagement conferred by its precise C-2/C-7 substitution pattern. The presence of both a benzylic alcohol and a phenolic hydroxyl group enables chemoselective derivatization that is impossible with benzofuran-7-ol, 2-hydroxymethylbenzofuran, or positional isomers alone. In pharmacological contexts, the 2-hydroxymethylbenzofuran-7-ol scaffold has been shown to provide a critical recognition element; a derivative incorporating this core achieved a thromboxane receptor Ki of 4.5 nM, a level of potency that was not replicated by compounds lacking the 7-hydroxy or 2-hydroxymethyl motif within the same series [1]. Generic substitution with a different substitution pattern therefore risks both synthetic dead-ends and a loss of biological activity.

2-(Hydroxymethyl)benzofuran-7-ol: Quantified Differentiation from Closest Analogs


Dual Thromboxane/Prostacyclin Receptor Affinity of a 2-(Hydroxymethyl)benzofuran-7-ol Derivative vs. Unsubstituted Benzofuran

The 2-(hydroxymethyl)benzofuran-7-ol scaffold, when elaborated to {3-[2-(1,1-diphenylethylsulfanyl)ethyl]-2-hydroxymethylbenzofuran-7-yloxy}acetic acid diethanolamine salt (compound 7), exhibits potent dual activity as a thromboxane A2 receptor antagonist (Ki = 4.5 nM) and a prostacyclin receptor agonist (Ki = 530 nM). This dual activity is a direct consequence of the functionalized benzofuran core; the parent benzofuran ring system and simpler analogs lacking the 2-hydroxymethyl and 7-oxyacetic acid modifications show no such dual receptor engagement [1].

Thromboxane A2 Receptor Prostacyclin Receptor Antithrombotic

Chemoselective Derivatization Capability: C-2 Hydroxymethyl vs. C-7 Hydroxyl Reactivity Distinction

2-(Hydroxymethyl)benzofuran-7-ol presents two chemically distinct nucleophilic sites: a benzylic alcohol at C-2 and a phenolic OH at C-7. This enables sequential, chemoselective functionalization—for example, O-alkylation of the phenolic 7-OH can proceed under mild basic conditions without protecting the C-2 hydroxymethyl group, as demonstrated in the synthesis of benzofuran-7-yloxyacetic acid derivatives [1]. In contrast, benzofuran-7-ol lacks the C-2 hydroxymethyl handle entirely, requiring additional synthetic steps to introduce a C-2 substituent, while 2-hydroxymethylbenzofuran lacks the phenolic functionality needed for 7-O-derivatization.

Chemoselective Synthesis Building Block Medicinal Chemistry

Physicochemical Profile: Calculated LogP and TPSA Differentiation from Positional Isomers

2-(Hydroxymethyl)benzofuran-7-ol exhibits a calculated LogP of 1.63 and a topological polar surface area (TPSA) of 53.6 Ų . These values fall within desirable drug-like ranges (LogP < 5, TPSA < 140 Ų) and differ from positional isomers that distribute polarity differently. For instance, the isomeric 2-(hydroxymethyl)benzofuran-5-ol, with the hydroxyl at C-5 rather than C-7, is expected to exhibit altered hydrogen-bonding geometry and electronic distribution at the benzofuran core, which can affect both receptor binding and metabolic stability; however, systematic comparative studies on these positional isomers remain absent from the primary literature as of the search date.

Physicochemical Properties Drug-likeness Lead Optimization

Acid-Catalyzed Oligomerization Behavior: Regiochemical Outcome Dictated by Hydroxymethyl Position

In acid-catalyzed oligomerization reactions, 2-hydroxymethylbenzofurans preferentially form unsymmetrically linked calix[3]benzofurans, whereas 7-hydroxymethylbenzofurans yield exclusively symmetrically linked calix[3]benzofurans in high yields [1]. This fundamental regiochemical divergence establishes that the position of the hydroxymethyl group (C-2 vs. C-7) directly controls macrocycle topology. 2-(Hydroxymethyl)benzofuran-7-ol, bearing a hydroxymethyl at C-2 and a hydroxyl at C-7, serves as a uniquely substituted monomer that could enable access to calixbenzofuran architectures with both unsymmetrical and symmetrical linkage patterns depending on which functional group is engaged.

Calixbenzofuran Macrocycle Synthesis Regiochemistry

Optimal Applications of 2-(Hydroxymethyl)benzofuran-7-ol Based on Differentiated Evidence


GPCR-Targeted Medicinal Chemistry: Prostanoid Receptor Ligand Design

The 2-(hydroxymethyl)benzofuran-7-ol scaffold is a validated starting point for developing dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. As demonstrated in the series leading to compound 7, elaboration of this core can yield sub-nanomolar TXA2 receptor affinity (Ki = 4.5 nM). Procurement of this building block enables SAR exploration around both the C-2 and C-7 positions simultaneously, which is not possible with mono-functional benzofuran analogs [1].

Divergent Library Synthesis via Orthogonal Functionalization

The two chemically distinct reactive sites—a benzylic alcohol at C-2 and a phenolic OH at C-7—allow chemoselective derivatization without protecting group manipulation. This is advantageous for generating diverse compound libraries from a single intermediate. The successful sequential O-alkylation demonstrated in the thromboxane/prostacyclin series validates this orthogonal reactivity in practice [1].

Benzofuran-Based Macrocycle and Supramolecular Chemistry

Based on the established regiochemical outcome of acid-catalyzed oligomerization of hydroxymethylbenzofurans, 2-(Hydroxymethyl)benzofuran-7-ol can serve as a monomer for constructing calixbenzofuran macrocycles. The C-2 hydroxymethyl is expected to direct the formation of unsymmetrical calix[3]benzofurans, while the pendant 7-OH offers a site for further functionalization of the macrocyclic product. This dual reactivity is a unique feature not available with simple 2-hydroxymethylbenzofurans or 7-hydroxymethylbenzofurans alone [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 164.16 g/mol, a calculated LogP of 1.63, and a TPSA of 53.6 Ų, this compound satisfies the physicochemical criteria for a fragment-like molecule (Rule of Three compliance). Its inclusion in FBDD libraries is supported by the scaffold's demonstrated capacity for high-affinity target engagement upon elaboration, as evidenced by the 4.5 nM Ki achieved by a derivative [1] .

Quote Request

Request a Quote for 2-(Hydroxymethyl)benzofuran-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.